molecular formula C16H15F3N4O3 B2614848 6-morpholino-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide CAS No. 1396783-62-2

6-morpholino-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide

Cat. No.: B2614848
CAS No.: 1396783-62-2
M. Wt: 368.316
InChI Key: WEBAEJMAQOMTPG-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C16H15F3N4O3 and a molecular weight of 368.316, features a morpholine ring, a trifluoromethoxy phenyl group, and a pyridazine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes the following steps:

    Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Trifluoromethoxy Phenyl Group: This step involves the use of trifluoromethoxy benzene derivatives, which are introduced via nucleophilic substitution reactions.

    Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted products.

Scientific Research Applications

6-morpholino-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-morpholino-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Morpholino Thiophenes: These compounds share the morpholine ring and have shown potential as inhibitors of Mycobacterium tuberculosis.

    Trifluoromethoxy Phenyl Derivatives: These compounds contain the trifluoromethoxy phenyl group and are known for their diverse biological activities.

Uniqueness

6-morpholino-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is unique due to its combination of a morpholine ring, a trifluoromethoxy phenyl group, and a pyridazine carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-morpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O3/c17-16(18,19)26-12-3-1-11(2-4-12)20-15(24)13-5-6-14(22-21-13)23-7-9-25-10-8-23/h1-6H,7-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBAEJMAQOMTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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